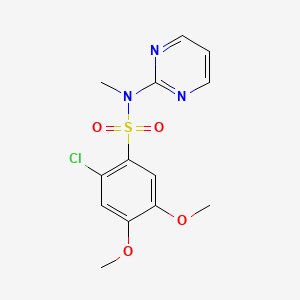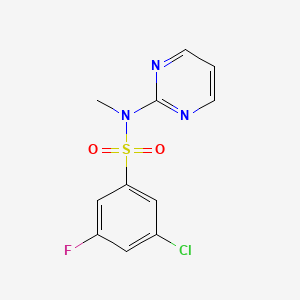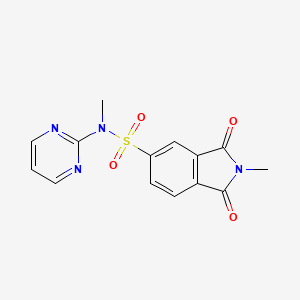
N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide, also known as DPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DPI is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide is a potent inhibitor of PKC, which is a family of enzymes that play a critical role in various cellular processes. PKC is activated by various extracellular stimuli, including hormones, growth factors, and neurotransmitters. Once activated, PKC phosphorylates various intracellular proteins, leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis. N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide inhibits PKC by binding to the catalytic domain of the enzyme, preventing its activation and subsequent phosphorylation of intracellular proteins.
Biochemical and physiological effects:
N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide inhibits the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide has also been shown to inhibit the production of inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. In vivo studies have shown that N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide has a potent hypoglycemic effect in diabetic rats, suggesting its potential as an anti-diabetic agent.
実験室実験の利点と制限
N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide has several advantages and limitations for lab experiments. Its potent inhibitory effect on PKC makes it an ideal tool for studying the role of PKC in various cellular processes. However, its non-specific inhibitory effect on other kinases and enzymes may limit its use in certain experiments. Additionally, N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide has poor solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide. One potential direction is to investigate the role of PKC in various diseases, including cancer, diabetes, and inflammatory diseases, and to develop N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide-based therapies for these diseases. Another potential direction is to develop more potent and selective PKC inhibitors that can overcome the limitations of N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide. Additionally, the development of N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide analogs with improved solubility and bioavailability may enhance its efficacy in vivo.
合成法
The synthesis of N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide involves the reaction of 2,3-dimethyl-1,3-butadiene with N-(2-cyanoethyl)isoindoline-5-sulfonamide in the presence of a base such as potassium tert-butoxide. The reaction yields N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide as a white crystalline powder with a melting point of 244-246°C.
科学的研究の応用
N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammatory diseases. In biochemistry, N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide has been used as a tool to study the role of PKC in various cellular processes. In pharmacology, N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide has been used to investigate the mechanism of action of various drugs that target PKC.
特性
IUPAC Name |
N,2-dimethyl-1,3-dioxo-N-pyrimidin-2-ylisoindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c1-17-12(19)10-5-4-9(8-11(10)13(17)20)23(21,22)18(2)14-15-6-3-7-16-14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFPLPRYIBZUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)N(C)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)

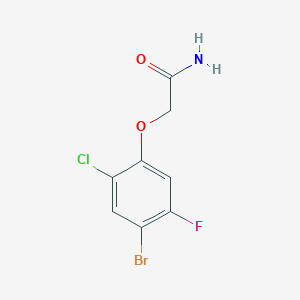
![Tert-butyl 2-methyl-2-[4-(oxan-4-yl)-1,3-thiazol-2-yl]propanoate](/img/structure/B6626583.png)

![2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B6626592.png)
![Ethyl 4-amino-2-[(2-tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B6626593.png)
![(1S,2S)-2-(difluoromethyl)-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B6626596.png)
![(3aS,6aS)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-pyridin-2-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B6626604.png)
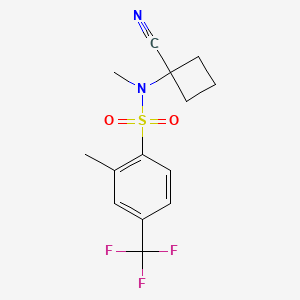
![Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6626612.png)

